molecular formula C7H6BrN B176697 2-[(Z)-2-bromoethenyl]pyridine CAS No. 125142-06-5

2-[(Z)-2-bromoethenyl]pyridine

Cat. No. B176697
M. Wt: 184.03 g/mol
InChI Key: LYAQLPATOYFNDD-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Z)-2-bromoethenyl]pyridine is an organic compound that belongs to the class of pyridine derivatives. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Due to its inhibitory effect on acetylcholinesterase, 2-[(Z)-2-bromoethenyl]pyridine has been extensively studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.

Mechanism Of Action

The mechanism of action of 2-[(Z)-2-bromoethenyl]pyridine involves its inhibition of acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, 2-[(Z)-2-bromoethenyl]pyridine has been shown to have antioxidant properties, which may also contribute to its neuroprotective effects.

Biochemical And Physiological Effects

2-[(Z)-2-bromoethenyl]pyridine has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, the compound has been shown to have antioxidant properties, which can help to protect against oxidative stress and inflammation. Additionally, 2-[(Z)-2-bromoethenyl]pyridine has been shown to improve cognitive function and memory in animal models, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[(Z)-2-bromoethenyl]pyridine in lab experiments is its potent inhibitory effect on acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholine in the nervous system and for investigating potential treatments for neurological disorders. However, one limitation of using the compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2-[(Z)-2-bromoethenyl]pyridine. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase, which could have improved therapeutic potential for treating neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound, as well as its potential toxicity and side effects. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 2-[(Z)-2-bromoethenyl]pyridine, which could help to inform the development of new treatments for neurological disorders.

Synthesis Methods

The synthesis of 2-[(Z)-2-bromoethenyl]pyridine is typically achieved through a reaction between 2-bromoacetaldehyde and pyridine in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Scientific Research Applications

2-[(Z)-2-bromoethenyl]pyridine has been extensively studied for its potential use in the treatment of various neurological disorders. In particular, it has been shown to be a potent inhibitor of acetylcholinesterase, which is a key enzyme involved in the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that is essential for the proper functioning of the nervous system, and its breakdown has been implicated in the development of various neurological disorders.

properties

CAS RN

125142-06-5

Product Name

2-[(Z)-2-bromoethenyl]pyridine

Molecular Formula

C7H6BrN

Molecular Weight

184.03 g/mol

IUPAC Name

2-[(Z)-2-bromoethenyl]pyridine

InChI

InChI=1S/C7H6BrN/c8-5-4-7-3-1-2-6-9-7/h1-6H/b5-4-

InChI Key

LYAQLPATOYFNDD-PLNGDYQASA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C\Br

SMILES

C1=CC=NC(=C1)C=CBr

Canonical SMILES

C1=CC=NC(=C1)C=CBr

Origin of Product

United States

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